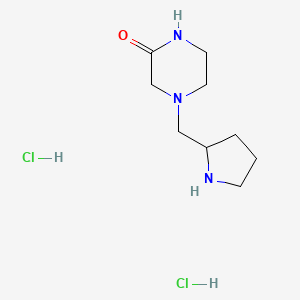
4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride
Vue d'ensemble
Description
4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride (4-PMPD) is a synthetic compound with a wide range of applications in scientific and medical research. It is a small molecule that has been used in a variety of biochemical and physiological studies due to its unique properties. 4-PMPD has been used in studies of protein-protein interactions, signal transduction, and drug-target interactions. In addition, 4-PMPD has been used in studies of enzyme kinetics, enzyme inhibition, and drug metabolism. This compound has also been used in studies of gene expression and regulation.
Applications De Recherche Scientifique
Neuropharmacology
4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride: has been explored for its potential effects on the central nervous system. It’s been studied as a ligand for nicotinic acetylcholine receptors, which are implicated in various neurological functions and disorders. This compound could be useful in understanding the mechanisms of diseases like Alzheimer’s and Parkinson’s, and in the development of new therapeutic agents .
Chemical Synthesis
This chemical serves as a building block in organic synthesis. It’s used to create complex molecules that can have various applications, including the development of new drugs, polymers, and materials with unique properties. Its role in synthesis is crucial due to its reactivity and ability to form stable compounds .
Material Science
Researchers have utilized 4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride in the synthesis of novel polyimides. These materials are known for their thermal stability, hydrophobicity, and organosolubility, making them suitable for high-performance applications such as electronics, aerospace, and coatings .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference material or a reagent in various assays and chemical analyses. Its well-defined properties allow for accurate calibration and validation of analytical methods, which is essential for quality control in pharmaceuticals and other industries .
Pharmacology
The compound’s interaction with different neurotransmitter systems makes it a valuable tool in pharmacological research. It can be used to study drug-receptor interactions, screen for potential drug candidates, and understand the pharmacodynamics and pharmacokinetics of new therapeutic molecules .
Biomedical Research
Due to its biological activity, 4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride is used in biomedical research to investigate cellular processes and pathways. It can help in the discovery of biomarkers and therapeutic targets for various diseases .
Toxicology
It’s important to study the toxicological profile of chemical compounds. This compound can be used in toxicology studies to assess its safety profile, understand its metabolism, and evaluate its potential toxic effects at different exposure levels .
Environmental Science
Lastly, the environmental impact of chemicals is an area of growing concern. 4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride can be studied for its environmental fate, biodegradability, and potential as a pollutant. This research is vital for developing sustainable practices and mitigating environmental risks .
Propriétés
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)6-8-2-1-3-10-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMVKHCRCQEPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCNC(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)

![Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B1441737.png)
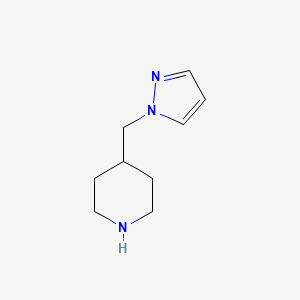
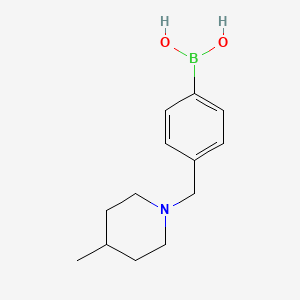
![[2-(4-Fluorophenoxymethyl)phenyl]boronic acid](/img/structure/B1441741.png)

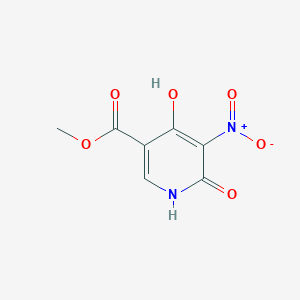
![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)

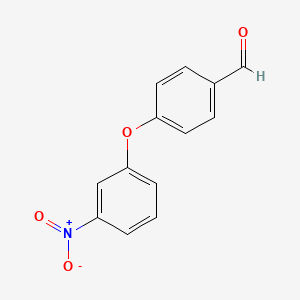
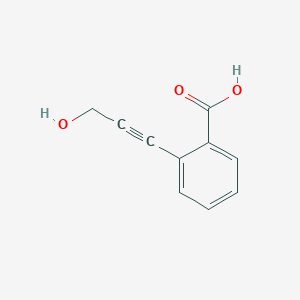

![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)